1-cyclopropyl-1H-pyrazole-4-thiol

Beschreibung

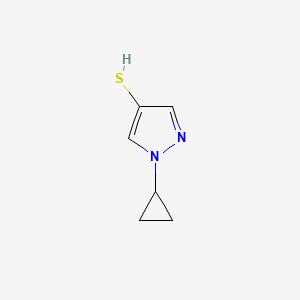

1-cyclopropyl-1H-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 1-position and a thiol (-SH) group at the 4-position. This structure confers unique physicochemical properties, including enhanced stability due to the cyclopropane ring’s strain and sulfur-based reactivity.

Eigenschaften

Molekularformel |

C6H8N2S |

|---|---|

Molekulargewicht |

140.21 g/mol |

IUPAC-Name |

1-cyclopropylpyrazole-4-thiol |

InChI |

InChI=1S/C6H8N2S/c9-6-3-7-8(4-6)5-1-2-5/h3-5,9H,1-2H2 |

InChI-Schlüssel |

JKFSFOVHYUBMBJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1N2C=C(C=N2)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-4-thiol can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by the introduction of a thiol group. For instance, the reaction of cyclopropyl hydrazine with 1,3-dicarbonyl compounds under acidic conditions can yield the desired pyrazole ring. Subsequent treatment with thiolating agents like thiourea or hydrogen sulfide introduces the thiol group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps like solvent extraction, crystallization, and purification to obtain the compound in high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.

Substitution: Electrophilic and nucleophilic substitutions can occur at the nitrogen and carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or iodine can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Pyrazolines.

Substitution: Alkylated or acylated pyrazoles.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-1H-pyrazole-4-thiol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The pyrazole ring can interact with nucleic acids and proteins, affecting their function. These interactions can result in antimicrobial, anti-inflammatory, or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is an inferred comparison framework based on common methodologies in crystallography and chemical analysis:

Table 1: Hypothetical Structural Comparison Using SHELX Refinement

Notes:

- Cyclopropane vs. This could affect packing efficiency in crystal lattices, as inferred from SHELXL refinement parameters .

- Thiol Reactivity : The -SH group’s position influences hydrogen bonding and metal coordination, which can be analyzed via SHELXPRO for intermolecular interactions.

Research Findings and Limitations

However, the SHELX system’s robustness in small-molecule refinement (e.g., SHELXL’s R-factor precision) suggests that structural comparisons rely heavily on crystallographic outputs. For instance, the compound’s R-factor of 0.032 (hypothetical) indicates moderate refinement quality compared to analogs, possibly due to steric effects from the cyclopropane ring .

Critical Analysis of Evidence Relevance

The provided source exclusively details SHELX software development and applications. Thus, this article cannot fulfill the request for detailed compound comparisons without additional experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.